molecular formula C21H42O B3049931 2-Heneicosanone CAS No. 22589-04-4

2-Heneicosanone

Cat. No. B3049931
CAS RN: 22589-04-4
M. Wt: 310.6 g/mol
InChI Key: VUVUIDMZOWHIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07615672B2

Procedure details

To a 2 L two-necked round bottom flask equipped with water condenser, calcium chloride guard tube and mechanical stirrer, 100 g of 2,4-pentanedione, 600 g of 1-bromooctadecane, 10 g of 18-crown-6, anhydrous potassium carbonate 125 g and 550 ml of absolute ethanol were added with stirring. The mixture was refluxed at 95° C. with continuous stirring for 24 hrs, after refluxing at the said temperature, the mixture was cooled to ambient temperature (25° C.), 550 ml of water was added to it and the 2-heneicosanone was extracted with dichloromethane from the mixture. On distillation of dichloromethane, 2-heneicosanone was obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][C:4](=[O:6])[CH3:5].Br[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]CC.C1OCCOCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+]>O.C(O)C>[CH3:5][C:4](=[O:6])[CH2:3][CH2:2][CH2:1][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
600 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCCCCCC
Name
Quantity
10 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
125 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
550 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L two-necked round bottom flask equipped with water condenser, calcium chloride guard tube and mechanical stirrer
STIRRING
Type
STIRRING
Details
with continuous stirring for 24 hrs
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
after refluxing at the said temperature
ADDITION
Type
ADDITION
Details
was added to it
EXTRACTION
Type
EXTRACTION
Details
the 2-heneicosanone was extracted with dichloromethane from the mixture
DISTILLATION
Type
DISTILLATION
Details
On distillation of dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCCCCCCCCCCCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.